3,3-Difluorocyclobutyl benzoate
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Overview
Description
3,3-Difluorocyclobutyl benzoate is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclobutyl benzoate typically involves the reaction of 3,3-difluorocyclobutanol with benzoic acid or its derivatives under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclobutyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
3,3-Difluorocyclobutyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclobutyl benzoate involves its interaction with specific molecular targets. The fluorine atoms on the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoate ester group can undergo hydrolysis, releasing the active cyclobutyl moiety .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanol: Similar structure but with a hydroxyl group instead of a benzoate ester.
2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride: Contains an amine group instead of a benzoate ester.
3-(Difluoromethoxy)benzyl bromide: Contains a difluoromethoxy group attached to a benzyl bromide.
Uniqueness
3,3-Difluorocyclobutyl benzoate is unique due to its combination of a cyclobutyl ring with two fluorine atoms and a benzoate ester group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
(3,3-difluorocyclobutyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)6-9(7-11)15-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHRWBARKVNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676688 |
Source
|
Record name | 3,3-Difluorocyclobutyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-19-4 |
Source
|
Record name | 3,3-Difluorocyclobutyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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